molecular formula C22H23N5O4S2 B12146477 ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12146477
M. Wt: 485.6 g/mol
InChI Key: GCORCNQLMOAJKS-PEZBUJJGSA-N
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Description

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidine core. The final steps involve the introduction of the piperazine and ethyl ester groups. Reaction conditions may include the use of various catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone and pyrido[1,2-a]pyrimidine moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other thiazolidinone and pyrido[1,2-a]pyrimidine derivatives. Compared to these compounds, ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H23N5O4S2

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl 4-[4-oxo-3-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C22H23N5O4S2/c1-3-8-27-20(29)16(33-22(27)32)14-15-18(23-17-7-5-6-9-26(17)19(15)28)24-10-12-25(13-11-24)21(30)31-4-2/h3,5-7,9,14H,1,4,8,10-13H2,2H3/b16-14-

InChI Key

GCORCNQLMOAJKS-PEZBUJJGSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC=C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC=C

Origin of Product

United States

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